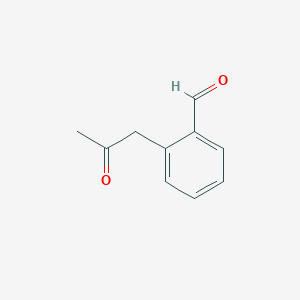

2-(2-Oxopropyl)benzaldehyde

Description

2-(2-Oxopropyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-oxopropyl group at the ortho position. This compound is structurally characterized by its ketone and aldehyde functional groups, which confer distinct reactivity in organic synthesis. It serves as a key intermediate in multicomponent reactions, such as the Biginelli reaction, where it participates in the formation of dihydropyrimidinones and related heterocycles . Its utility is highlighted in the synthesis of complex molecules, including carbazoles and isoquinoline derivatives, due to its ability to undergo cyclocondensation and electrophilic substitution reactions .

Properties

CAS No. |

63830-81-9 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-(2-oxopropyl)benzaldehyde |

InChI |

InChI=1S/C10H10O2/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5,7H,6H2,1H3 |

InChI Key |

ILEIYWXEKPFERN-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1=CC=CC=C1C=O |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

The reactivity and applications of 2-(2-Oxopropyl)benzaldehyde are best understood in comparison with analogs differing in substituents or backbone structure:

Key Findings :

- Aromatic vs. Aliphatic Aldehydes : The aromatic backbone of 2-(2-Oxopropyl)benzaldehyde stabilizes iminium intermediates in multicomponent reactions, unlike aliphatic aldehydes, which fail to form cyclized products due to poor cation stabilization .

- Electron-Withdrawing Substituents : Nitro groups (e.g., in 2-[3-(2-Nitrophenyl)-2-oxopropyl]benzaldehyde) enhance electrophilicity but may reduce yields in certain reactions due to excessive electron withdrawal .

- Steric and Electronic Effects : Substituents like methylthio groups alter reaction pathways, leading to divergent products (e.g., 1,4-diketones) under acidic conditions .

Reactivity in Multicomponent Reactions

- Biginelli Reaction: 2-(2-Oxopropyl)benzaldehyde reacts efficiently with β-ketophosphonates and urea to yield dihydropyrimidinone-phosphonates, whereas aliphatic aldehydes (e.g., propionaldehyde) are unreactive under identical conditions .

- Pictet–Spengler Cyclization : Unlike aliphatic aldehydes, this compound facilitates cyclization with amines to form tetrahydrofuropyridines, though strong electron-withdrawing groups (e.g., nitro) or aliphatic chains hinder the process .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.